molecular formula C18H27NO4 B2694515 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide CAS No. 2034538-31-1

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2694515
CAS No.: 2034538-31-1
M. Wt: 321.417
InChI Key: IXNDYGOBLRKUQD-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes a hydroxy group, an oxane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and oxane derivatives.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and a suitable oxane derivative under acidic or basic conditions.

    Hydroxy Group Introduction: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

    Amidation: The final step involves the amidation of the hydroxylated intermediate with a suitable amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but lacks the oxane ring.

    3-hydroxypropionic acid: Lacks the methoxyphenyl group and oxane ring.

    4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the hydroxy and oxane groups.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-22-16-5-2-14(3-6-16)4-7-18(21)19-11-8-17(20)15-9-12-23-13-10-15/h2-3,5-6,15,17,20H,4,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNDYGOBLRKUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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